

# A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ANT431  |           |
| Cat. No.:            | B605515 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the development of novel  $\beta$ -lactamase inhibitors to preserve the efficacy of our antibiotic arsenal. This guide provides a detailed comparison of two such inhibitors: **ANT431**, a preclinical metallo- $\beta$ -lactamase (MBL) inhibitor, and relebactam, a clinically approved inhibitor of serine- $\beta$ -lactamases. This comparison focuses on their respective efficacy, mechanisms of action, and the experimental data supporting their development.

At a Glance: ANT431 vs. Relebactam



| Feature              | ANT431                                                                                      | Relebactam                                                                                                                             |
|----------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Target Enzymes       | Ambler Class B Metallo-β-<br>Lactamases (MBLs) such as<br>NDM, VIM, and IMP.[1]             | Ambler Class A (e.g., KPC)<br>and Class C (e.g., AmpC)<br>serine-β-lactamases.                                                         |
| Partner Antibiotic   | Meropenem (in preclinical studies).[1]                                                      | Imipenem/cilastatin.                                                                                                                   |
| Development Stage    | Preclinical.[1]                                                                             | Clinically approved and marketed (as part of Recarbrio®).                                                                              |
| Spectrum of Activity | Potentiates activity against MBL-producing carbapenem- resistant Enterobacterales (CRE).[1] | Restores activity against many imipenem-resistant Enterobacterales and Pseudomonas aeruginosa producing Class A and C β-lactamases.[2] |

## **Efficacy Data**

### **ANT431: Preclinical Efficacy**

**ANT431** has demonstrated promising preclinical efficacy in restoring the activity of meropenem against MBL-producing bacteria.

Table 1: In Vitro Inhibition of Metallo-β-Lactamases by **ANT431**[1]

| Enzyme | Inhibition Constant (Ki) |
|--------|--------------------------|
| NDM-1  | 290 nM                   |
| VIM-2  | 195 nM                   |
| VIM-1  | 14.6 μΜ                  |
| IMP-1  | 4.15 μM                  |
|        |                          |



Table 2: Potentiation of Meropenem (MEM) Activity by **ANT431** against MBL-producing Enterobacterales[1]

| Bacterial Species<br>(MBL type) | MEM MIC (μg/mL) | MEM + ANT431 (30<br>μg/mL) MIC (μg/mL) | Fold-change in MIC |
|---------------------------------|-----------------|----------------------------------------|--------------------|
| E. coli (NDM-1)                 | >128            | 1                                      | >128               |
| K. pneumoniae (VIM-<br>2)       | 64              | 1                                      | 64                 |

In a murine thigh infection model using an NDM-1-producing E. coli strain, the combination of meropenem and **ANT431** resulted in a significant reduction in bacterial burden compared to meropenem alone[1].

### Relebactam: Clinical and In Vitro Efficacy

Relebactam, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation and is approved for treating several complex infections.

Table 3: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa[3]

| Organism                   | lmipenem MIC50/90<br>(μg/mL) | lmipenem-<br>Relebactam<br>MIC50/90 (µg/mL) | Susceptibility Rate (%) |
|----------------------------|------------------------------|---------------------------------------------|-------------------------|
| P. aeruginosa<br>(n=1,445) | 2/16                         | 0.5/1                                       | 97.3                    |

Table 4: Clinical Efficacy of Imipenem/Cilastatin/Relebactam in Pivotal Phase 3 Trials



| Indication                      | Comparator                  | Primary<br>Endpoint                      | Imipenem/Cila<br>statin/Relebact<br>am Outcome | Comparator<br>Outcome |
|---------------------------------|-----------------------------|------------------------------------------|------------------------------------------------|-----------------------|
| HABP/VABP<br>(RESTORE-IMI<br>2) | Piperacillin/Tazo<br>bactam | Day 28 All-Cause<br>Mortality            | 15.9% (42/264)<br>[4]                          | 21.3% (57/267)<br>[4] |
| Complicated UTI<br>(Phase 2)    | Imipenem/Cilasta<br>tin     | Favorable<br>Microbiological<br>Response | 95.5% (250 mg<br>relebactam)[5]                | 98.7%[5]              |

#### **Mechanisms of Action**

The distinct mechanisms of action of **ANT431** and relebactam dictate their different antibacterial spectra.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- To cite this document: BenchChem. [A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605515#ant431-efficacy-compared-to-relebactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com